5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid
Overview
Description
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that features a trifluoromethoxy group attached to an indazole ring The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Methoxy-1H-indazole-3-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group.
5-Fluoro-1H-indazole-3-carboxylic acid: Features a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it distinct from its analogs .
Biological Activity
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 246.14 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity and pharmacokinetics.
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoromethoxy group into an indazole framework. A common synthetic route includes:
- Starting Material : 5-hydroxy-1H-indazole-3-carboxylic acid.
- Reagent : Trifluoromethyl iodide.
- Base : Potassium carbonate.
- Solvent : Dimethyl sulfoxide (DMSO).
- Conditions : Elevated temperatures to facilitate the reaction.
This method allows for efficient incorporation of the trifluoromethoxy group, yielding a product with enhanced bioavailability .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Research indicates that derivatives of indazole, including this compound, exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structures have shown IC values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties .
- Case Study : A derivative demonstrated an IC value of less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition and potential therapeutic applications in targeting specific cancer pathways .
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence supporting the antimicrobial properties of this compound:
- Research Findings : Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial activity against a range of bacterial strains, although specific data on this compound remains limited .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Key Feature | IC (nM) |
---|---|---|
5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | Contains a trifluoromethyl group | TBD |
5-Methoxy-1H-indazole-3-carboxylic acid | Contains a methoxy group | TBD |
5-Fluoro-1H-indazole-3-carboxylic acid | Features a fluorine atom | TBD |
6-Bromo-1H-indazole-3-carboxylic acid | Contains a bromo substituent | TBD |
The trifluoromethoxy group imparts distinct pharmacological properties that may enhance bioavailability and efficacy compared to its analogs.
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYXGHMEGLNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652138 | |
Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869782-94-5 | |
Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869782-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazole-3-carboxylic acid, 5-(trifluoromethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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